molecular formula C8H16OS B1203451 2-Methyl-4-propyl-1,3-oxathiane CAS No. 67715-80-4

2-Methyl-4-propyl-1,3-oxathiane

Cat. No.: B1203451
CAS No.: 67715-80-4
M. Wt: 160.28 g/mol
InChI Key: GKGOLPMYJJXRGD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methyl-4-propyl-1,3-oxathiane plays a significant role in biochemical reactions, particularly in the context of its interactions with varietal thiols and acetaldehyde during fermentation processes. This compound is known to interact with enzymes and proteins involved in sulfur metabolism, contributing to the development of aroma profiles in fermented products . The nature of these interactions often involves the formation of sulfur-containing compounds that enhance the sensory attributes of the final product.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a metabolite. This compound influences cell function by participating in metabolic pathways that involve sulfur-containing compounds. It can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key metabolites and enzymes involved in these processes . The presence of this compound in cells can lead to changes in the expression of genes related to sulfur metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins involved in sulfur metabolism. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit certain enzymes involved in the breakdown of sulfur-containing compounds, leading to an accumulation of these compounds and subsequent changes in cellular function . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in metabolic flux and the accumulation of sulfur-containing metabolites.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic processes and improve the sensory attributes of food products. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. This compound interacts with enzymes and cofactors that facilitate the conversion of sulfur-containing compounds into various metabolites . These interactions can affect metabolic flux and the levels of key metabolites, influencing the overall metabolic state of the cell. The presence of this compound can modulate the activity of enzymes involved in the synthesis and breakdown of sulfur-containing compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound can influence its biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to various subcellular structures, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-propyl-1,3-oxathiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-Methyl-4-propyl-1,3-oxathiane has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Methyl-4-propyl-1,3-oxathiane (cis and trans isomers)
  • 2-Isopropyl-4-methylthiazole
  • 2-Methyl-3-furanthiol

Comparison: this compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its distinct olfactory properties. Compared to similar compounds, it has a more pronounced tropical and fruity aroma, making it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

2-methyl-4-propyl-1,3-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOLPMYJJXRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCOC(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047706
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and oil
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.982
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

67715-80-4, 59323-76-1
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67715-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-methyl-4-propyl-1,3-oxathiane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Oxathiane, 2-methyl-4-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.761
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031572
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-4-propyl-1,3-oxathiane in nature?

A1: this compound is a key aroma compound found in passion fruits. Specifically, the (+)-cis isomer is the main contributor to the characteristic passion fruit aroma. [, ] This compound is present in trace amounts, ranging from less than 0.5 to 18 ppb in passion fruit extracts. []

Q2: How is this compound formed in nature?

A2: While the exact biosynthetic pathway is not fully elucidated, research suggests a strong correlation between the concentrations of this compound, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde in wine. [, ] This suggests a potential formation mechanism involving the reaction of 3-SH and acetaldehyde.

Q3: Are there different forms of this compound?

A3: Yes, this compound exists as both cis and trans isomers. Furthermore, each geometric isomer can exist as two enantiomers. Interestingly, only the cis isomer of this compound has been detected in wine so far. [] In yellow passion fruits, the 4S-configured oxathianes dominate. []

Q4: Do the different forms of this compound have different properties?

A4: Yes, the enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane exhibit different organoleptic properties. [] Studies have shown that the (+) and (-) enantiomers possess distinct aromas.

Q5: Has the structure of this compound been confirmed experimentally?

A5: Yes, researchers have successfully synthesized both enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. [] Furthermore, an X-ray structure analysis was performed on the sulfoxide derivative (3) obtained by oxidizing cis-2-Methyl-4-propyl-1,3-oxathiane with NaIO4. []

Q6: How stable is this compound in wine?

A6: Studies have shown that this compound can degrade in Sauvignon blanc wine over time. [] Factors such as the addition of acetaldehyde (100 mg/L), a pH of 3.0, and storage at 4°C appear to improve its stability.

Q7: Are there any known biological targets for this compound?

A7: Research has identified that this compound can activate the olfactory receptor Olfr90, which is expressed in both the murine renal cortex and olfactory epithelium. [, ]

Q8: What is the potential significance of Olfr90 activation by this compound?

A8: Interestingly, many known ligands of Olfr90 are of fungal origin. [, ] This suggests that Olfr90, and by extension this compound, might be involved in sensing fungal metabolites.

Q9: Are there any analytical methods to detect and quantify this compound?

A9: Yes, researchers have developed a stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) to quantify cis-2-Methyl-4-propyl-1,3-oxathiane in wine. [] Multidimensional gas chromatography (MDGC) with sulfur-selective detection is another method used to analyze the enantiomeric distribution of this compound. []

Q10: What is the odor threshold of this compound in wine?

A10: The odor detection threshold of this compound in neutral white wine was determined to be 7.1 μg/L using a standard composed of 85% cis and 15% trans isomers. []

Q11: Are there any synthetic routes to produce this compound?

A11: Yes, researchers have developed an efficient enantioselective synthesis for both (+)- and (-)-cis-2-Methyl-4-propyl-1,3-oxathiane starting from (E)-2-hexen-1-ol. [] Another approach utilizes a proline-derived organocatalyst to synthesize the (+)-cis isomer via the asymmetric conjugated addition of benzyl thiol to trans-2-hexenal, followed by debenzylation. []

Q12: What are the potential applications of this compound?

A12: Due to its potent and pleasant aroma, this compound is a valuable ingredient in the fragrance and flavor industries. [] It is commonly used to impart a passion fruit aroma to various food and cosmetic products.

Q13: How can the authenticity of natural this compound be verified?

A13: The high enantiomeric purity of naturally occurring this compound allows for the differentiation between natural and synthetic (racemic) forms. This distinction is crucial for ensuring the authenticity and quality of products claiming to contain natural passion fruit flavor. []

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